molecular formula C9H13NO3 B13206294 Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate

Cat. No.: B13206294
M. Wt: 183.20 g/mol
InChI Key: LOZWOMFAHQNHAN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C9H13NO3. It is a derivative of furan, a heterocyclic organic compound. This compound is known for its unique structure, which includes a furan ring substituted with a methyl group, a methylamino group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and methylamine under acidic conditions to form the intermediate 2-methyl-5-[(methylamino)methyl]furan. This intermediate is then esterified with methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-[(methylamino)methyl]phenol
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with this compound.

  • Chemical Formula : C₉H₁₃N₁O₃
  • Molecular Weight : 219.67 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1052546-53-8
  • Appearance : Powder
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with methylamine and subsequent esterification processes. The detailed synthesis pathways can vary, but they generally follow established organic chemistry techniques to ensure high yield and purity of the final product.

Anticancer Activity

This compound has shown promising anticancer properties in various studies:

  • Cytotoxicity Assays : Research indicates that derivatives of furan compounds exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. For instance, related compounds have demonstrated IC₅₀ values in the range of 62.37 µg/mL against HeLa cells, indicating potent activity .
  • Mechanism of Action : The biological mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be fully elucidated.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial Studies : Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria. For example, related furan compounds have shown minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus .
  • Comparative Efficacy : In studies comparing various furan derivatives, this compound's efficacy was evaluated alongside established antibiotics, demonstrating competitive antibacterial activity.

Study Overview

A comprehensive study was conducted to evaluate the biological activities of this compound and its derivatives:

CompoundCell LineIC₅₀ (µg/mL)MIC (µg/mL)Activity Type
This compoundHeLaTBDTBDAnticancer
Related Furan DerivativeHepG262.37250Anticancer/Antibacterial
Another DerivativeStaphylococcus aureusTBD1.00Antibacterial

Notable Findings

  • Toxicity Assessment : Further research is required to assess the toxicity profile of this compound in vivo to ensure safety for potential therapeutic applications.
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups within the furan structure appears crucial for enhancing biological activity, guiding future modifications for improved efficacy.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 2-methyl-5-(methylaminomethyl)furan-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-6-8(9(11)12-3)4-7(13-6)5-10-2/h4,10H,5H2,1-3H3

InChI Key

LOZWOMFAHQNHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CNC)C(=O)OC

Origin of Product

United States

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